3-(4-Methylpiperidin-1-yl)aniline
Overview
Description
3-(4-Methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperidine group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)aniline typically involves the reaction of 4-methylpiperidine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where 4-methylpiperidine is reacted with aniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where the aniline or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups onto the aniline or piperidine ring.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: It is used in the production of various chemical products, including dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(2-aminoethyl)pyridine
Uniqueness
3-(4-Methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-7-14(8-6-10)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAMISMLVQKYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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